molecular formula C7H17NO B3257457 2-(Ethyl-isopropyl-amino)-ethanol CAS No. 2893-61-0

2-(Ethyl-isopropyl-amino)-ethanol

Cat. No. B3257457
CAS RN: 2893-61-0
M. Wt: 131.22 g/mol
InChI Key: OKRCCMFEBPRZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethyl-isopropyl-amino)-ethanol, also known as EIAE, is a chemical compound that has been extensively researched for its potential use in various scientific applications. It is a tertiary amine that is commonly used in the synthesis of other compounds due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Ethyl-isopropyl-amino)-ethanol is not well understood, but it is believed to act as a chelating agent, binding to metal ions and other molecules in solution. This property makes it useful in a variety of chemical and biological applications.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, as well as anti-inflammatory and anti-cancer properties. It has also been shown to have a positive effect on liver function and can help to protect against liver damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Ethyl-isopropyl-amino)-ethanol in lab experiments is its ability to bind to metal ions, which can be useful in a variety of chemical and biological applications. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to work with in the lab.

Future Directions

There are many potential future directions for research on 2-(Ethyl-isopropyl-amino)-ethanol. One area of interest is its potential use in drug development, particularly in the development of new cancer treatments. Other areas of interest include its potential use in environmental remediation and its use as a catalyst in chemical reactions.
In conclusion, this compound is a chemical compound that has been extensively researched for its potential use in various scientific applications. Its unique chemical properties make it useful in a variety of fields, and there are many potential future directions for research on this compound.

Scientific Research Applications

2-(Ethyl-isopropyl-amino)-ethanol has been extensively studied for its potential use in various scientific applications. It has been shown to have a wide range of biological and chemical properties, making it useful in a variety of fields.

properties

IUPAC Name

2-[ethyl(propan-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-4-8(5-6-9)7(2)3/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRCCMFEBPRZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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